1-Butanol, 3-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanol, 3-(phenylthio)- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a butanol backbone with a phenylthio group attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Butanol, 3-(phenylthio)- can be synthesized through several methods. One common approach involves the use of Grignard reagents. In this method, a Grignard reagent such as phenylmagnesium bromide reacts with 3-chlorobutanol under controlled conditions to yield 1-Butanol, 3-(phenylthio)- .
Industrial Production Methods
Industrial production of 1-Butanol, 3-(phenylthio)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butanol, 3-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1-Butanol, 3-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Wirkmechanismus
The mechanism by which 1-Butanol, 3-(phenylthio)- exerts its effects involves interactions with various molecular targets. The phenylthio group can participate in electron transfer processes, while the butanol backbone may interact with hydrophobic regions of proteins and enzymes. These interactions can influence biochemical pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butanol: A simple alcohol with a butanol backbone.
3-Phenylthio-1-propanol: Similar structure but with a shorter carbon chain.
Phenylthioethanol: Contains a phenylthio group attached to an ethanol backbone.
Uniqueness
1-Butanol, 3-(phenylthio)- is unique due to the specific positioning of the phenylthio group on the third carbon atom of the butanol backbone. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
102211-98-3 |
---|---|
Molekularformel |
C10H14OS |
Molekulargewicht |
182.28 g/mol |
IUPAC-Name |
3-phenylsulfanylbutan-1-ol |
InChI |
InChI=1S/C10H14OS/c1-9(7-8-11)12-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
InChI-Schlüssel |
KLFUYDKDGMWCOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCO)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.